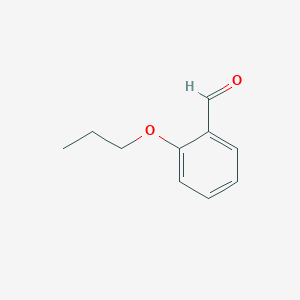

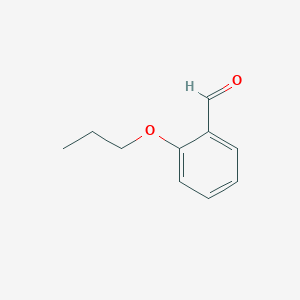

2-Propoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68512. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUPASLURGOXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290414 | |

| Record name | 2-Propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7091-12-5 | |

| Record name | 7091-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPOXY-BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of 2-Propoxybenzaldehyde

An In-depth Technical Guide to the Synthesis of 2-Propoxybenzaldehyde

This compound (C₁₀H₁₂O₂) is an aromatic aldehyde featuring a propoxy group at the ortho position relative to the formyl group.[1] This structural arrangement makes it a valuable intermediate and building block in organic synthesis. Its reactive aldehyde group can participate in a wide array of chemical transformations, including condensations, oxidations, and reductive aminations, opening pathways to more complex molecular architectures.[2] Consequently, it serves as a key precursor in the development of pharmaceuticals, agrochemicals, and specialty materials.[2] This guide provides an in-depth exploration of the primary synthetic mechanisms for this compound, focusing on the underlying chemical principles, experimental causality, and detailed protocols for its preparation.

Strategic Analysis of Synthesis: A Tale of Two Pathways

The synthesis of this compound can be approached from two primary retrosynthetic strategies. The choice between these pathways depends on starting material availability, desired purity, and scalability.

-

Pathway I: Etherification then Formylation. This approach begins with a simple benzene derivative, introduces the propoxy group first, and then adds the aldehyde functionality. This pathway explores fundamental aromatic substitution reactions but often faces challenges in controlling regioselectivity.

-

Pathway II: Pre-functionalization then Etherification. This is the most direct and often preferred route. It starts with a commercially available, pre-functionalized benzene ring, 2-hydroxybenzaldehyde (salicylaldehyde), and subsequently attaches the propoxy group. This method elegantly circumvents the issue of regioselectivity.

This guide will detail the mechanisms of both pathways, with a practical focus on the superior efficiency and control offered by Pathway II.

Pathway I: Etherification Followed by Ortho-Formylation

This synthetic route is a two-step process: the formation of propoxybenzene followed by the regioselective introduction of a formyl group.

Step 1: Williamson Ether Synthesis of Propoxybenzene

The initial step involves the synthesis of propoxybenzene from phenol and a propyl halide via the Williamson ether synthesis.[3][4] This reaction is a cornerstone of ether synthesis, proceeding through an Sₙ2 mechanism.[5][6]

Mechanism & Rationale:

The reaction is initiated by the deprotonation of phenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the sodium or potassium phenoxide salt.[4] The phenoxide ion is a potent nucleophile that readily attacks the electrophilic carbon of a primary alkyl halide, such as 1-bromopropane or 1-iodopropane. The halide is displaced as a leaving group, forming the ether linkage.[3]

-

Expertise & Causality: The choice of a primary alkyl halide is critical. Secondary and tertiary halides would lead to competing E2 elimination reactions, significantly reducing the yield of the desired ether.[6] The Sₙ2 pathway requires the nucleophile to attack from the backside of the carbon-leaving group bond, a process that is sterically hindered in more substituted halides.[6]

Caption: Mechanism of Williamson Ether Synthesis for Propoxybenzene.

Step 2: Ortho-Formylation of Propoxybenzene

With propoxybenzene in hand, the next challenge is to introduce a formyl (-CHO) group specifically at the ortho position. The propoxy group is an electron-donating, ortho-, para-directing group, meaning electrophilic aromatic substitution will occur at these positions. Several classical formylation reactions can be employed, each with distinct mechanisms and selectivities.[7][8]

This reaction uses chloroform (CHCl₃) and a strong base to formylate activated phenols and phenol ethers.[9][10][11]

-

Mechanism: The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[10][12] The base first deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination.[9] The electron-rich propoxybenzene ring attacks the dichlorocarbene, primarily at the ortho-position, which is favored due to a stabilizing interaction between the ether's oxygen and the incoming electrophile. The resulting dichloromethyl intermediate is then hydrolyzed in the basic medium to yield the aldehyde after an acidic workup.[9][10]

-

Trustworthiness: While classic, the Reimer-Tiemann reaction often suffers from moderate yields and the formation of a para-substituted byproduct, complicating purification.[13]

This method employs a "Vilsmeier reagent," an electrophilic iminium salt, to formylate electron-rich aromatic rings.[14][15]

-

Mechanism: The Vilsmeier reagent is generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃).[16][17][18] Propoxybenzene attacks this electrophile. Subsequent hydrolysis of the resulting iminium species during aqueous workup yields the aldehyde.[16]

-

Expertise & Causality: The Vilsmeier-Haack reaction is a powerful formylation tool but typically favors the less sterically hindered para position for monosubstituted benzenes.[14][16] Achieving high ortho-selectivity can be challenging without specific directing groups or catalysts.

The Duff reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium.[19][20]

-

Mechanism: Hexamine acts as a source for an electrophilic iminium species that attacks the aromatic ring.[19] This is followed by an intramolecular redox step and hydrolysis to furnish the aldehyde. The reaction strongly favors formylation at the position ortho to the activating group.[19][21][22]

-

Trustworthiness: While offering good ortho-selectivity, yields for the Duff reaction can be low to moderate, typically in the 15-20% range under classical conditions.[22][23]

Data Summary: Comparison of Formylation Methods

| Reaction | Reagents | Typical Conditions | Ortho/Para Selectivity | Yield |

| Reimer-Tiemann | CHCl₃, NaOH | Biphasic, heated | Ortho-favored, para-isomer common | Moderate |

| Vilsmeier-Haack | DMF, POCl₃ | Anhydrous, 0°C to RT | Para-favored | Good to Excellent |

| Duff Reaction | Hexamine, Acid | Anhydrous, heated (e.g., 150-160°C) | Strongly Ortho-selective | Low to Moderate |

Pathway II: The Superior Route - Propoxylation of 2-Hydroxybenzaldehyde

This pathway represents the most efficient and reliable method for synthesizing this compound. By starting with 2-hydroxybenzaldehyde (salicylaldehyde), the position of the formyl group is already established, eliminating any issues of regioselectivity. The synthesis is reduced to a single, high-yielding Williamson ether synthesis step.[24][25]

Caption: Efficient synthetic workflow for this compound.

Core Mechanism: Sₙ2 Alkylation of Salicylaldehyde

The underlying mechanism is another application of the Williamson ether synthesis.[26]

-

Deprotonation: The phenolic hydroxyl group of salicylaldehyde is weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate it, forming the potassium salicylaldehyde phenoxide. This in-situ formation creates the necessary nucleophile.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the primary carbon of 1-bromopropane in a classic Sₙ2 reaction.

-

Product Formation: The bromide ion is displaced, and the propoxy ether linkage is formed, yielding the final product, this compound.

Caption: Mechanism for the synthesis of this compound from salicylaldehyde.

Self-Validating Experimental Protocol

This protocol details the synthesis of this compound from 2-hydroxybenzaldehyde, incorporating checkpoints for self-validation.

Materials & Reagents:

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl Acetate

-

Hexane

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and 100 mL of anhydrous acetone.

-

Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Add 1-bromopropane (1.2 eq.) dropwise to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours.

-

Monitoring & Validation (Checkpoint 1): Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the salicylaldehyde spot has been consumed.

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter the solid K₂CO₃ and salts and wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in 100 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification & Validation (Checkpoint 2): Purify the crude oil by column chromatography on silica gel using a hexane-ethyl acetate gradient. The pure product should be a colorless to pale yellow liquid.[2]

-

Final Characterization: Confirm the identity and purity of the final product using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Conclusion

While several mechanistic pathways exist for the synthesis of this compound, the most direct, efficient, and scalable route is the Williamson ether synthesis starting from 2-hydroxybenzaldehyde. This method avoids the regioselectivity challenges inherent in formylating propoxybenzene and typically provides higher yields with simpler purification. Understanding the alternative mechanisms, such as the Reimer-Tiemann and Duff reactions, provides valuable insight into the principles of electrophilic aromatic substitution and offers alternative strategies should the primary starting material be unavailable. The provided protocol represents a robust and validated method suitable for laboratory-scale synthesis, empowering researchers in their pursuit of novel chemical entities.

References

- BenchChem. (2025). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.

- Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction.

- Smolecule. (n.d.). Buy this compound | 7091-12-5.

- Wikipedia. (2023). Reimer–Tiemann reaction.

- Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.

- BYJU'S. (n.d.). Organic Chemistry – Specific Name Reactions.

- Hive Novel Discourse. (n.d.). Selective ortho-formylation of phenols.

- Benchchem. (2025). Application Notes and Protocols: Synthesis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde.

- Organic Syntheses. (n.d.). ortho-Formylation of phenols.

- Sciencemadness.org. (n.d.). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols.

- Scribd. (n.d.). Phenol Formylation.

- Benchchem. (n.d.). An In-depth Technical Guide to 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde.

- Wikipedia. (2023). Duff reaction.

- National Center for Biotechnology Information. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.

- Northern Kentucky University. (n.d.). Experiment 06 Williamson Ether Synthesis.

- Cambridge University Press. (n.d.). Duff Reaction.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- National Center for Biotechnology Information. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates.

- LookChem. (n.d.). Exploring 4-N-Propoxybenzaldehyde: Properties, Applications, and Manufacturing.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Chem-Station Int. Ed. (2016). Duff Reaction.

- ResearchGate. (2025). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.

- National Center for Biotechnology Information. (n.d.). 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807.

- UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.

- Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.

- Benchchem. (n.d.). Propoxybenzene | 622-85-5.

Sources

- 1. 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 7091-12-5 [smolecule.com]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 11. kvmwai.edu.in [kvmwai.edu.in]

- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 13. researchgate.net [researchgate.net]

- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. jk-sci.com [jk-sci.com]

- 17. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 19. Duff reaction - Wikipedia [en.wikipedia.org]

- 20. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 21. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 22. scholarworks.uni.edu [scholarworks.uni.edu]

- 23. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. ochemonline.pbworks.com [ochemonline.pbworks.com]

2-Propoxybenzaldehyde chemical properties and structure

An In-Depth Technical Guide to 2-Propoxybenzaldehyde: Chemical Properties, Structure, and Applications

Introduction

This compound is an aromatic organic compound that holds significant interest for researchers and professionals in organic synthesis, medicinal chemistry, and materials science. Characterized by a benzene ring substituted with an aldehyde group and an adjacent propoxy group, its unique structural arrangement imparts a combination of reactivity and physicochemical properties that make it a valuable molecular building block. This guide offers a comprehensive technical overview of this compound, delving into its chemical structure, properties, synthesis, and key applications, with a focus on providing practical insights for laboratory and development settings.

Molecular Identity and Physicochemical Properties

The foundational characteristics of a chemical compound are its identity and physical properties. These data points are critical for its handling, application, and characterization.

Chemical and Structural Identifiers

This compound is systematically identified by several key descriptors that define its molecular formula and atomic connectivity.

Caption: 2D structure of this compound.

Physicochemical Data

This compound is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1] Its physical properties are summarized in the table below.

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Appearance | Colorless to pale yellow | [1] |

| Boiling Point | 87 °C at 0.3 Torr | [3] |

| Density (Predicted) | 1.038 ± 0.06 g/cm³ | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |

| XLogP3 | 2.6 | [2] |

The propoxy group's hydrophobic nature limits water solubility, while the overall aromatic structure ensures miscibility with common organic solvents like ethanol, acetone, and dichloromethane.[1] The predicted octanol-water partition coefficient (XLogP3) of 2.6 suggests a moderate lipophilicity, a key parameter in drug development for predicting membrane permeability.[2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data are based on established principles for analogous structures.[4][5]

| Spectroscopy | Technique | Expected Key Features |

| ¹H NMR | (CDCl₃, 400 MHz) | δ ~10.5 ppm (s, 1H, -CHO) ; 7.8-7.9 ppm (dd, 1H, Ar-H); 7.5-7.6 ppm (ddd, 1H, Ar-H); 6.9-7.1 ppm (m, 2H, Ar-H); 4.0-4.1 ppm (t, 2H, -OCH₂-) ; 1.8-1.9 ppm (sextet, 2H, -CH₂CH₂CH₃); 1.0-1.1 ppm (t, 3H, -CH₃) . |

| ¹³C NMR | (CDCl₃, 100 MHz) | δ ~191 ppm (C=O) ; ~161 ppm (C-OAr); ~136 ppm (Ar-C); ~130 ppm (Ar-C); ~125 ppm (Ar-C); ~121 ppm (Ar-C); ~113 ppm (Ar-C); ~70 ppm (-OCH₂-) ; ~23 ppm (-CH₂CH₂CH₃) ; ~11 ppm (-CH₃) . |

| FT-IR | (Neat, ATR) | ~2850-2750 cm⁻¹ (Aldehyde C-H stretch) ; ~1690-1670 cm⁻¹ (Aromatic Aldehyde C=O stretch) ; ~1600, 1480 cm⁻¹ (Aromatic C=C stretch); ~1250 cm⁻¹ (Aryl Ether C-O stretch) . |

| Mass Spec. | (EI-MS) | m/z 164 (M⁺, Molecular Ion) ; 135 ([M-C₂H₅]⁺); 121 ([M-C₃H₇]⁺); 93. |

Note: NMR chemical shifts (δ) are approximate and referenced to TMS. IR frequencies are in wavenumbers (cm⁻¹). Mass spectrometry values are mass-to-charge ratios (m/z).

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and well-established method.

Williamson Ether Synthesis: A Reliable Synthetic Route

This method involves the O-alkylation of a phenol, in this case, 2-hydroxybenzaldehyde (salicylaldehyde), with a propyl halide in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic propyl halide in an Sₙ2 reaction.

Sources

- 1. Buy this compound | 7091-12-5 [smolecule.com]

- 2. 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Propyloxybenzaldehyde | 7091-12-5 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

Introduction: Defining the Molecular Blueprint of 2-Propoxybenzaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Propoxybenzaldehyde

This compound (CAS No. 7091-12-5) is an aromatic aldehyde featuring a propoxy substituent at the ortho position of the benzene ring.[1][2][3] With the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , this compound serves as a valuable building block in organic synthesis and materials science.[1][2][3] The precise arrangement of its functional groups—an aldehyde, an aromatic ring, and an ether—creates a unique electronic and structural environment. Accurate and unambiguous characterization is paramount for researchers and drug development professionals to ensure material identity, purity, and to predict its reactivity and behavior in complex systems.

This guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causal relationships between the molecular structure and the resulting spectral features. The experimental protocols detailed herein are designed as self-validating systems, ensuring reproducibility and scientific rigor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound molecule.

Expertise in Practice: The Rationale of Solvent Selection

The choice of a deuterated solvent is a critical first step in NMR analysis. The solvent must dissolve the analyte without introducing interfering signals. For aromatic aldehydes like this compound, deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power and relatively simple residual solvent signal.[4] Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though its higher viscosity and water-absorbing nature require careful sample preparation.[5] The data presented here is referenced against Tetramethylsilane (TMS) at 0.0 ppm, the universally accepted standard for ¹H and ¹³C NMR.[4]

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Homogenization: Ensure the solution is clear and homogeneous before placing it in the NMR spectrometer.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are diagnostic of its unique chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆, Spectrometer: 250 MHz) [5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.39 | Singlet (s) | 1H | Aldehyde (-CHO) |

| 7.65 | Doublet of doublets (dd) | 1H | Ar-H |

| 7.58 | Triplet of doublets (td) | 1H | Ar-H |

| 7.18 | Doublet (d) | 1H | Ar-H |

| 7.08 | Triplet (t) | 1H | Ar-H |

| 4.05 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₃ |

| 1.78 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| 0.99 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (10.39 ppm): The signal at the furthest downfield position is characteristic of an aldehyde proton.[6][7] Its extreme deshielding is due to the electron-withdrawing nature of the carbonyl oxygen and magnetic anisotropy. It appears as a singlet as it has no adjacent protons to couple with.

-

Aromatic Protons (7.08-7.65 ppm): The four protons on the benzene ring appear in the typical aromatic region. Their complex splitting patterns (dd, td, d, t) arise from coupling to their neighbors on the ring. The ortho- and para-protons to the electron-donating propoxy group are shifted slightly upfield compared to those adjacent to the electron-withdrawing aldehyde group.

-

Propoxy Group Protons (0.99-4.05 ppm):

-

The methylene protons adjacent to the ether oxygen (-O-CH₂ -) are deshielded and appear at 4.05 ppm as a triplet, due to coupling with the adjacent methylene group.

-

The central methylene protons (-CH₂ -) appear at 1.78 ppm as a sextet, as they are coupled to the two protons on one side and the three protons on the other (n+1 rule; 2+3+1=6).

-

The terminal methyl protons (-CH₃ ) are the most shielded, appearing at 0.99 ppm as a triplet due to coupling with the adjacent methylene group.

-

Sources

- 1. Buy this compound | 7091-12-5 [smolecule.com]

- 2. 2-Propyloxybenzaldehyde | 7091-12-5 [chemicalbook.com]

- 3. 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Synthesis of 2-Propoxybenzaldehyde from Salicylaldehyde

Introduction: The Significance of 2-Propoxybenzaldehyde and the Strategic Application of Williamson Ether Synthesis

This compound is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel properties.[1] Its structure, featuring a reactive aldehyde group ortho to a propoxy moiety, makes it a versatile building block for constructing intricate molecular architectures such as Schiff bases, macrocycles, and polymers.[1][2] The synthesis of this compound from readily available salicylaldehyde is a classic yet highly relevant transformation in organic chemistry.

This technical guide provides a comprehensive overview of the synthesis of this compound from salicylaldehyde, with a core focus on the robust and widely applicable Williamson ether synthesis.[3][4][5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the essential techniques for purification and characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic transformation.

The Underlying Chemistry: A Mechanistic Dissection of the Williamson Ether Synthesis

The formation of this compound from salicylaldehyde is achieved through a Williamson ether synthesis, a cornerstone reaction in organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[3][5][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][7]

The key steps in the synthesis are as follows:

-

Deprotonation of Salicylaldehyde: The phenolic hydroxyl group of salicylaldehyde is acidic and can be deprotonated by a suitable base to form a sodium or potassium phenoxide. This phenoxide ion is a potent nucleophile.[7][8]

-

Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide (in this case, a propyl halide). This attack occurs from the backside of the carbon-halogen bond in a concerted fashion, meaning the new carbon-oxygen bond forms at the same time as the carbon-halogen bond breaks.[3][5]

-

Product Formation: The result of this nucleophilic substitution is the formation of the desired ether, this compound, and a salt byproduct.

For this reaction to be efficient, the alkyl halide should ideally be a primary halide, as this minimizes the competing elimination (E2) reaction that can occur with secondary and tertiary halides.[4][5][7]

Experimental Protocol: A Step-by-Step Guide to the Synthesis of this compound

This protocol outlines a reliable method for the synthesis of this compound from salicylaldehyde and 1-bromopropane.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | 10.0 g | 1.0 |

| 1-Bromopropane | C₃H₇Br | 123.00 | 12.1 g (9.0 mL) | 1.2 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 13.5 g | 1.2 |

| Anhydrous Acetone | C₃H₆O | 58.08 | 150 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | 50 mL | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine salicylaldehyde (1.0 eq) and anhydrous acetone (150 mL).

-

Addition of Base: To the stirring solution, add anhydrous potassium carbonate (1.2 eq). The potassium carbonate acts as the base to deprotonate the salicylaldehyde.

-

Addition of Alkyl Halide: Add 1-bromopropane (1.2 eq) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct.

-

Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (50 mL) followed by brine (50 mL).[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[2]

-

Purification: The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.[9]

Caption: Workflow for the synthesis and purification of this compound.

Characterization and Analysis

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structure of the product.[10] The ¹H NMR spectrum is expected to show characteristic signals for the aldehydic proton, the aromatic protons, and the protons of the propoxy group. The ¹³C NMR will show distinct resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the propoxy chain.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the product and confirming its molecular weight.[10] The gas chromatogram will indicate the presence of any impurities, while the mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C₁₀H₁₂O₂), which is 164.20 g/mol .[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups in the molecule. The spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde and characteristic bands for the C-O-C stretch of the ether and the aromatic C-H bonds.

Conclusion

The synthesis of this compound from salicylaldehyde via the Williamson ether synthesis is a robust and efficient method that is widely applicable in both academic and industrial settings. By understanding the underlying SN2 mechanism and adhering to a well-defined experimental protocol, researchers can reliably produce this valuable chemical intermediate. The purification and characterization techniques outlined in this guide are crucial for ensuring the quality and identity of the final product, which is a prerequisite for its use in further synthetic applications.

References

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–427.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Wikipedia. (2023). Williamson ether synthesis. [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

-

PrepChem.com. Synthesis of 2-(3-Hydroxypropoxy)benzaldehyde. [Link]

-

University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. [Link]

-

ScienceOpen. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

-

ResearchGate. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media | Request PDF. [Link]

-

National Center for Biotechnology Information. (2024). 2-Propoxy-benzaldehyde. PubChem Compound Summary for CID 249807. [Link]

-

ResearchGate. (2018). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: Strategic Synthesis of a Privileged Scaffold

An In-Depth Technical Guide to the Williamson Ether Synthesis of 2-Alkoxybenzaldehydes

2-Alkoxybenzaldehydes are a cornerstone of modern organic synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and high-value fragrances. The strategic placement of an alkoxy group ortho to a formyl moiety creates a unique electronic and steric environment, unlocking pathways to complex molecular architectures. Among the synthetic tools available, the Williamson ether synthesis, a classic yet remarkably robust reaction, remains a premier choice for forging the critical C-O ether bond on the salicylaldehyde scaffold.[1][2]

This guide moves beyond a simple recitation of reaction steps. It is designed for the practicing researcher and drug development professional, offering a deep dive into the mechanistic nuances, strategic considerations, and practical execution of this vital transformation. We will explore the causality behind experimental choices, providing a framework for troubleshooting and optimization, and ensuring that every protocol is a self-validating system for achieving high-yield, high-purity synthesis.

The Core Mechanism: An S(_N)2 Foundation

The Williamson ether synthesis is a bimolecular nucleophilic substitution (S(_N)2) reaction.[1][3][4] The process is conceptually straightforward and involves two primary stages when starting from 2-hydroxybenzaldehyde (salicylaldehyde):

-

Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of salicylaldehyde, generating a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of an alkylating agent (typically a primary alkyl halide), displacing the leaving group in a single, concerted step to form the desired ether.[1][5]

This mechanism's efficiency is exquisitely sensitive to the choice of reactants and conditions, which we will explore in subsequent sections.

Caption: General Mechanism of the Williamson Ether Synthesis for 2-Alkoxybenzaldehydes.

Strategic Pillars of the Synthesis: Causality in Experimental Design

Success in the Williamson ether synthesis hinges on the judicious selection of three key parameters: the base, the alkylating agent, and the solvent.

The Nucleophile: Base Selection for Phenoxide Generation

The first and most critical step is the quantitative formation of the phenoxide nucleophile. The phenolic proton of salicylaldehyde is moderately acidic, but a suitable base is required to drive the equilibrium fully to the phenoxide side. The choice of base is a balancing act between reactivity, cost, safety, and compatibility with the substrate.

-

Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate is the workhorse base for this transformation. It is inexpensive, easy to handle, and sufficiently basic to deprotonate phenols.[6] Its limited solubility in organic solvents often necessitates the use of polar aprotic solvents like acetone or DMF to facilitate the reaction at the solid-liquid interface. Cesium carbonate, while more expensive, can offer enhanced reactivity due to the higher solubility of the cesium phenoxide and the "cesium effect."

-

Strong Bases (e.g., NaOH, KOH): While effective, strong hydroxides introduce water, which can reduce the nucleophilicity of the phenoxide through solvation and may not be compatible with sensitive substrates. They are often used in phase-transfer catalysis systems.[6][7]

-

Very Strong Bases (e.g., NaH, KH): Sodium hydride is a powerful, non-nucleophilic base that provides irreversible deprotonation, driving the reaction forward.[7][8] The only byproduct is hydrogen gas, which makes for a clean reaction profile.[8] However, NaH is moisture-sensitive and requires anhydrous conditions and careful handling.[7] It is often the base of choice when using less reactive alkylating agents.[7]

| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Considerations |

| K₂CO₃ | ~10.3 (HCO₃⁻) | Acetone, DMF, CH₃CN | Cost-effective, safe, widely used. Heterogeneous reaction.[6] |

| NaOH / KOH | ~15.7 (H₂O) | Biphasic (PTC), EtOH | Strong, inexpensive. Introduces water. Often used with phase-transfer catalysts.[7] |

| NaH / KH | ~36 (H₂) | THF, DMF (anhydrous) | Irreversible deprotonation, clean byproduct (H₂). Requires strict anhydrous conditions.[6][8] |

| CsHCO₃ / Cs₂CO₃ | ~10.3 (HCO₃⁻) | CH₃CN, DMF | High reactivity, good for challenging alkylations. Higher cost.[2][9] |

Table 1. Comparative Guide to Bases for Phenoxide Formation.

The Electrophile: The Primacy of Primary Alkyl Halides

The S(_N)2 mechanism is exquisitely sensitive to steric hindrance.[3][10] The nucleophile must approach the electrophilic carbon from the backside relative to the leaving group.[1][3]

-

Primary Alkyl Halides (R-CH₂-X): These are the ideal electrophiles. They present a sterically unencumbered target for the phenoxide, leading to high yields of the desired ether product.[1][3][4]

-

Secondary Alkyl Halides (R₂-CH-X): These are problematic. The increased steric bulk around the reaction center hinders the S(_N)2 pathway and allows the competing E2 (elimination) pathway to dominate, where the phenoxide acts as a base, abstracting a proton to form an alkene byproduct.[3][10]

-

Tertiary Alkyl Halides (R₃-C-X): These are unsuitable for the Williamson ether synthesis. The S(_N)2 pathway is completely blocked by steric hindrance, and E2 elimination is almost the exclusive outcome.[3][4][10]

The Rule of Thumb: To synthesize an unsymmetrical ether, the more sterically hindered group should always be on the nucleophile (the phenoxide) and the less hindered group on the electrophile (the primary alkyl halide).[10][11]

Caption: Competing S(_N)2 and E2 pathways for alkyl halides.

The Medium: Solvent Selection

The solvent plays a crucial role by solvating the ions and influencing the nucleophile's reactivity.

-

Polar Aprotic Solvents (DMF, Acetonitrile, Acetone): These are the solvents of choice.[1][7] They can solvate the cation (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly reactive. This significantly accelerates the rate of the S(_N)2 reaction.[1]

-

Protic Solvents (Water, Ethanol): These solvents are generally avoided. They form strong hydrogen bonds with the phenoxide anion, creating a solvent cage that dramatically reduces its nucleophilicity and slows the reaction rate.[1]

Field-Proven Experimental Protocols

The following protocols are designed to be robust and reproducible. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Standard Synthesis using Potassium Carbonate

This method is a reliable standard for the synthesis of simple 2-alkoxybenzaldehydes.

Workflow Diagram:

Caption: Experimental workflow for a standard Williamson ether synthesis.

Materials:

-

2-Hydroxybenzaldehyde (1.0 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 - 2.0 eq.)

-

Primary Alkyl Halide (e.g., ethyl iodide or ethyl bromide) (1.1 - 1.2 eq.)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for reflux, workup, and purification

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add a sufficient volume of anhydrous acetone or DMF to ensure the mixture can be stirred effectively (approx. 0.1-0.2 M concentration).

-

Alkylating Agent: Add the primary alkyl halide (1.1 eq.) to the stirring suspension at room temperature.[12]

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C is common) and maintain for 4-12 hours.[12] Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the inorganic solids (K₂CO₃ and potassium halide salt). Wash the solids with a small amount of the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in an organic solvent like ethyl acetate or diethyl ether.

-

Purification (Aqueous Wash): Transfer the solution to a separatory funnel and wash with 1 M NaOH solution to remove any unreacted 2-hydroxybenzaldehyde, followed by a wash with water and then brine.

-

Purification (Final): Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

PTC is highly effective for scaling up reactions or when using aqueous bases with organic-soluble substrates.[1][13] A phase-transfer catalyst, such as a quaternary ammonium salt, shuttles the phenoxide from the aqueous phase to the organic phase to react with the alkyl halide.[14]

Materials:

-

2-Hydroxybenzaldehyde (1.0 eq.)

-

Sodium Hydroxide (NaOH), 50% aqueous solution

-

Primary Alkyl Halide (1.1 eq.)

-

Tetrabutylammonium Bromide (TBAB) or other suitable phase-transfer catalyst (1-5 mol%)

-

An organic solvent (e.g., Toluene, Dichloromethane)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, combine 2-hydroxybenzaldehyde (1.0 eq.), the organic solvent, and the phase-transfer catalyst (e.g., TBAB, 2 mol%).

-

Base Addition: Add the aqueous NaOH solution to the flask.

-

Alkylating Agent: Add the primary alkyl halide (1.1 eq.) to the biphasic mixture.

-

Reaction: Stir the mixture vigorously to ensure efficient mixing between the two phases. Heat the reaction to a temperature between 40-80°C and monitor by TLC. Reaction times are often shorter than in the standard protocol (2-8 hours).[12]

-

Workup: Upon completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel.

-

Isolation: Separate the organic layer. Extract the aqueous layer one or two times with the organic solvent.

-

Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by chromatography or distillation as needed.

Troubleshooting and Overcoming Challenges

| Problem Observed | Probable Cause | Recommended Solution |

| Low or No Conversion | Incomplete deprotonation (base too weak or wet); Low reaction temperature. | Ensure the base is anhydrous and strong enough (e.g., switch from K₂CO₃ to NaH if needed).[7] Ensure anhydrous solvent. Increase reaction temperature or time. Consider using a more reactive leaving group (I > Br > Cl). |

| Significant Alkene Byproduct | E2 elimination is competing with S(_N)2. This is common with secondary alkyl halides or high temperatures. | Use a primary alkyl halide. [10] If a secondary halide is unavoidable, lower the reaction temperature. Substitution is generally favored over elimination at lower temperatures.[10] |

| C-Alkylation Products Observed | The phenoxide is an ambident nucleophile. C-alkylation can occur, especially in certain solvents. | Favor O-alkylation by using polar aprotic solvents like DMF or DMSO.[10] These solvents better solvate the counter-ion, leaving the oxygen atom as the more reactive nucleophilic site. |

| Difficult Purification | Unreacted starting material (salicylaldehyde) is co-eluting with the product. | Perform an aqueous base wash (e.g., 1M NaOH) during the workup. The acidic salicylaldehyde will be extracted into the aqueous layer as its sodium salt, while the neutral ether product remains in the organic layer.[15] |

Table 2. Troubleshooting Guide for the Williamson Ether Synthesis of 2-Alkoxybenzaldehydes.

Conclusion

The Williamson ether synthesis is a powerful and versatile tool for the preparation of 2-alkoxybenzaldehydes. While rooted in a classic S(_N)2 mechanism, its successful application in a modern research setting demands a nuanced understanding of the interplay between base, electrophile, and solvent. By strategically selecting primary alkyl halides, employing polar aprotic solvents, and choosing a base appropriate for the substrate's reactivity, researchers can reliably and efficiently synthesize these valuable chemical building blocks. The protocols and troubleshooting guide provided herein offer a validated framework for achieving consistent, high-yield results, empowering scientists in drug discovery and materials science to build the molecules of the future.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

Vedantu. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

-

Mokle, S. S., et al. (2005). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. ResearchGate. [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Klapars, A., et al. (2002). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]

-

Nguyen, H. D., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC - NIH. [Link]

-

Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. [Link]

-

Mokle, S. S., et al. (2005). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. ResearchGate. [Link]

-

ResearchGate. (n.d.). Optimization of the alkylation reaction. [Link]

- Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes.

-

Unknown. (n.d.). Williamson Ether Synthesis Lab Procedure. [Link]

-

Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

-

Dander, J. E., et al. (2016). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC - NIH. [Link]

-

Jayachandran, J., & Manivel, P. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. [Link]

-

ResearchGate. (n.d.). Williamson ether synthesis. [Link]

-

van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. NIH. [Link]

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

-

CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. [Link]

- Google Patents. (n.d.). Synthetic method of hydroxybenzaldehyde.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. gold-chemistry.org [gold-chemistry.org]

Physical and chemical properties of 2-n-propoxybenzaldehyde

An In-Depth Technical Guide to 2-n-Propoxybenzaldehyde: Properties, Synthesis, and Applications

Introduction

2-n-Propoxybenzaldehyde, an aromatic aldehyde, is a significant compound in the landscape of organic chemistry and drug development. Characterized by a benzene ring substituted with an aldehyde group and an n-propoxy group at the ortho position, this molecule serves as a versatile building block for the synthesis of more complex chemical entities.[1] Its unique structural arrangement, combining a reactive aldehyde function with the steric and electronic influence of the propoxy substituent, imparts a distinct profile of reactivity and potential biological activity. This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development, delving into its physicochemical properties, synthesis methodologies, key applications, and safety protocols.

Identified by its CAS Number 7091-12-5, 2-n-propoxybenzaldehyde is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1] Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol .[1][2][3] The presence of both a hydrophobic propoxy group and a polar aldehyde group results in limited solubility in water but good solubility in common organic solvents.[1] These fundamental properties are critical for its handling, reaction design, and application development.

Physicochemical Properties

The physical and chemical properties of 2-n-propoxybenzaldehyde dictate its behavior in various chemical and biological systems. A summary of these key characteristics is presented below, providing essential data for experimental design and computational modeling.

Table 1: Physicochemical Data of 2-n-Propoxybenzaldehyde

| Property | Value | Source |

| IUPAC Name | 2-propoxybenzaldehyde | [1][3] |

| CAS Number | 7091-12-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~274°C at 760 mmHg (estimated) | [1] |

| Melting Point | Not reported | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents | [1] |

| Refractive Index | ~1.52 (estimated) | [1] |

| LogP (Octanol/Water) | 2.0 - 2.5 (estimated) | [1] |

The estimated boiling point is derived from structural analogs, suggesting the compound is stable over a wide range of temperatures.[1] The moderate estimated LogP value indicates a balance between lipophilic and hydrophilic character, a feature often sought in drug candidates for favorable distribution in biological systems.[1]

Synthesis and Reactivity

The synthesis of 2-n-propoxybenzaldehyde is most commonly achieved via the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This reaction involves the deprotonation of a phenol (in this case, 2-hydroxybenzaldehyde or salicylaldehyde) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., 1-bromopropane).

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of 2-n-propoxybenzaldehyde.

Materials:

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone or DMF.

-

Addition of Alkyl Halide: While stirring the mixture, add 1-bromopropane (1.2 eq) dropwise.

-

Reaction: Heat the mixture to reflux (for acetone) or to 80-90°C (for DMF) and maintain stirring for 12-24 hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, pour the mixture into cold water.[4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).[5]

-

Washing: Combine the organic layers and wash sequentially with a saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield pure 2-n-propoxybenzaldehyde.[4]

Synthetic Workflow Diagram

Caption: Williamson ether synthesis workflow for 2-n-propoxybenzaldehyde.

Chemical Reactivity

The reactivity of 2-n-propoxybenzaldehyde is dominated by its aldehyde functional group. It readily participates in a variety of organic transformations, making it a valuable precursor in multi-step syntheses.[1] Key reactions include:

-

Aldol Condensation: Reaction with enolates to form β-hydroxy aldehydes or α,β-unsaturated aldehydes.

-

Reductive Amination: Conversion to amines via reaction with ammonia or primary/secondary amines in the presence of a reducing agent.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of alkenes by reacting with phosphorus ylides.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (2-n-propoxybenzoic acid).

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol (2-n-propoxybenzyl alcohol).

Applications in Research and Drug Development

The unique structure of 2-n-propoxybenzaldehyde makes it a compound of interest in several fields, most notably as a scaffold and intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

-

Pharmaceutical Intermediate: Its derivatives have been investigated for a range of potential therapeutic applications. Research indicates that some compounds derived from this compound exhibit antimicrobial and anticancer properties.[1] The mechanism for its antimicrobial activity is proposed to involve the disruption of bacterial cell growth and function.[1] In cancer research, certain derivatives have shown promise in inhibiting the growth of cancer cells.[1]

-

Organic Synthesis Building Block: As a versatile precursor, it is used to construct more complex molecules for materials science and agrochemicals.[1]

-

Fragrance Industry: Due to its pleasant aromatic scent, it finds use as a component in perfumes and cosmetics.[1]

Structure-Application Relationship

Caption: Relationship between molecular features and applications.

Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of synthesized 2-n-propoxybenzaldehyde. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Protocol: GC-MS for Purity and Identity Confirmation

Objective: To confirm the molecular weight and assess the purity of a 2-n-propoxybenzaldehyde sample.

Instrumentation & Materials:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5ms).

-

Helium (carrier gas).

-

Sample of 2-n-propoxybenzaldehyde.

-

High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate).

-

Microsyringe.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.

-

Instrument Setup:

-

Set the GC inlet temperature (e.g., 250°C).

-

Program the oven temperature. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Set the carrier gas (Helium) flow rate (e.g., 1 mL/min).

-

Set the MS transfer line temperature (e.g., 280°C) and ion source temperature (e.g., 230°C).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

-

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Data Acquisition: Start the data acquisition for both the chromatogram (Total Ion Chromatogram - TIC) and the mass spectra.

-

Data Analysis:

-

Analyze the TIC to determine the retention time of the main peak and calculate its percentage area to assess purity.

-

Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion peak (M⁺) at m/z = 164.

-

Analyze the fragmentation pattern and compare it to a reference spectrum or predicted fragmentation to confirm the structure.

-

Safety and Handling

2-n-Propoxybenzaldehyde must be handled with appropriate safety precautions in a laboratory or industrial setting. It is classified as an irritant and can cause significant health effects upon exposure.

Table 2: GHS Hazard and Precautionary Statements

| GHS Classification | Code | Statement | Source |

| Hazard | H315 | Causes skin irritation | [3][6] |

| H318 / H319 | Causes serious eye damage / irritation | [3][6] | |

| H335 | May cause respiratory irritation | [3][6] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water | [6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [7] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7] It is recommended to store under an inert atmosphere (e.g., nitrogen) as the compound can be air-sensitive.[8]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7] Avoid release into the environment.

References

-

National Center for Biotechnology Information. (n.d.). 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-propoxy-benzaldehyde (C10H12O2). Retrieved from [Link]

Sources

- 1. Buy this compound | 7091-12-5 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.fr [fishersci.fr]

- 8. 2-Propyloxybenzaldehyde | 7091-12-5 [chemicalbook.com]

A Theoretical and Spectroscopic Investigation of 2-Propoxybenzaldehyde: A Technical Guide

This technical guide provides a comprehensive theoretical framework for the structural, electronic, and spectroscopic characterization of 2-Propoxybenzaldehyde. As a key aromatic aldehyde, understanding its molecular properties is crucial for its application in organic synthesis, pharmaceuticals, and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its conformational analysis, vibrational modes, and electronic behavior through computational chemistry.

While extensive experimental data on this compound is not widely published, this guide leverages established quantum chemical methodologies to predict its properties.[3] The protocols and analyses presented here are grounded in theoretical principles and validated by comparison with studies on analogous substituted benzaldehydes.[4][5][6][7]

Foundational Concepts: The Rationale for Theoretical Study

The reactivity and physical properties of this compound are intrinsically linked to its three-dimensional structure and electron distribution.[1] The ortho-positioned propoxy group introduces steric and electronic effects that influence the orientation of the aldehyde group and the aromatic ring's electron density. Theoretical modeling allows for a detailed exploration of these subtleties, providing insights that are often challenging to obtain through experimental methods alone.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be a powerful tool for predicting the molecular geometries, vibrational frequencies, and electronic properties of organic molecules with high accuracy.[6][7][8] By employing these methods, we can elucidate the stable conformations of this compound, predict its spectroscopic signatures (FT-IR, Raman, UV-Vis, and NMR), and understand its chemical reactivity through the analysis of frontier molecular orbitals.[4][6]

Computational Methodology: A Self-Validating Approach

The integrity of theoretical predictions hinges on the judicious selection of computational methods and basis sets. This section outlines a robust protocol for the theoretical study of this compound, designed to yield reliable and experimentally relevant data.

Geometry Optimization and Conformational Analysis

The first step in any theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule. For this compound, the flexibility of the propoxy chain necessitates a conformational search to identify the global minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the rotational freedom of the propoxy group.

-

Quantum Chemical Optimization: Each identified conformer is then subjected to geometry optimization using a suitable level of theory. A widely accepted and effective method is DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[6][7] This combination provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The choice of the B3LYP functional is based on its proven track record in accurately predicting the geometries of a wide range of organic compounds.[6] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Visualization of the Computational Workflow

The logical flow of the theoretical investigation can be visualized as follows:

Caption: A workflow diagram illustrating the key stages of the theoretical investigation of this compound.

Structural Elucidation: A Quantitative Perspective

The optimized geometry of this compound provides a wealth of information about its bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C=O | Value | C-C-O (aldehyde) | Value |

| C-O (ether) | Value | C-O-C (ether) | Value |

| C-C (aromatic) | Avg. Value | O-C-C (propoxy) | Value |

| Dihedral Angles (°) | |||

| C-C-C=O | Value | ||

| C-O-C-C (propoxy) | Value |

(Note: The values in this table are placeholders and would be populated with the actual output from the quantum chemical calculations.)

The planarity of the benzaldehyde moiety and the orientation of the propoxy group relative to the aromatic ring are of particular interest. The dihedral angle between the aldehyde group and the benzene ring is expected to be close to zero, indicating a high degree of conjugation.

Vibrational Spectroscopy: Unraveling Molecular Motions

Vibrational spectroscopy, including FT-IR and Raman, provides a fingerprint of a molecule's functional groups and overall structure. Theoretical frequency calculations allow for the prediction and assignment of the vibrational modes.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Background Spectrum: Acquire a background spectrum of the clean ATR crystal.

-

Sample Application: Place a single drop of liquid this compound onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.[1]

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Predicted Frequency (Scaled) | Expected Experimental Range |

| C-H stretch (aromatic) | Value | 3100-3000 |

| C-H stretch (aliphatic) | Value | 3000-2850 |

| C=O stretch (aldehyde) | Value | 1715-1680 |

| C=C stretch (aromatic) | Value | 1600-1450 |

| C-O stretch (ether) | Value | 1260-1000 |

(Note: Predicted frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.)

The C=O stretching frequency is a particularly diagnostic peak for aldehydes.[1] Its position is sensitive to the electronic effects of the propoxy substituent.

Electronic Properties and Reactivity: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[4]

Caption: A conceptual diagram of HOMO and LUMO energy levels and the energy gap.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[4] The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.

NMR Spectroscopy: Probing the Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

-

Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.[1]

The chemical shift of the aldehydic proton is highly characteristic and is expected to appear far downfield.[1] The electronic influence of the propoxy group will affect the chemical shifts of the aromatic protons.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the detailed investigation of this compound. By employing quantum chemical calculations, we can gain significant insights into its structural, vibrational, and electronic properties. The methodologies and protocols described herein provide a robust foundation for future computational and experimental studies on this and related molecules, ultimately facilitating their application in various fields of chemical science.

References

- A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. Benchchem.

- Synthesis, spectral and computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes. ResearchGate.

- Buy this compound | 7091-12-5. Smolecule.

- Molecular structures of substituted benzaldehydes 51-60 (prediction set). ResearchGate.

- A study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde oximes. PubMed.

- An In-depth Technical Guide to 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde. Benchchem.

- 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807. PubChem.

- Synthesis, Structural, Spectroscopic, and Hirshfeld Surface Analysis, and DFT Investigation of Benzaldehyde Semicarbazone. Semantic Scholar.

- This compound | 7091-12-5. Sigma-Aldrich.

- Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing.

- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug.